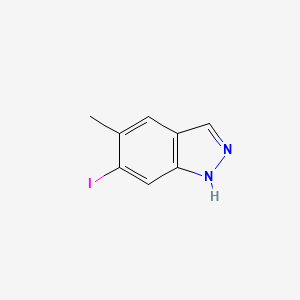

6-iodo-5-methyl-1H-indazole

Description

BenchChem offers high-quality 6-iodo-5-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-5-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYMFNSLBOCSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1I)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694614 | |

| Record name | 6-Iodo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-11-6 | |

| Record name | 6-Iodo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Spectral Analysis of 6-iodo-5-methyl-1H-indazole for Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectral data for the novel compound 6-iodo-5-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for structural elucidation and purity assessment using modern spectroscopic techniques. As experimental data for this specific molecule is not yet widely available, this guide leverages established principles and data from analogous structures to predict, interpret, and validate its spectral features. This approach mirrors the real-world challenges of characterizing new chemical entities, providing a robust methodology for confident structural assignment.

Introduction: The Significance of the Indazole Scaffold and the Need for Rigorous Characterization

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of iodine and methyl substituents at specific positions on the indazole ring, as in 6-iodo-5-methyl-1H-indazole, creates a unique chemical entity with the potential for novel pharmacological activity. Accurate and comprehensive spectral analysis is paramount for unequivocally confirming the identity, purity, and stability of such compounds, which are critical parameters in the drug discovery and development pipeline. This guide will delve into the core spectroscopic techniques required for this characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the indazole ring will be used.

Caption: Molecular structure and numbering of 6-iodo-5-methyl-1H-indazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 6-iodo-5-methyl-1H-indazole.

A. Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized 6-iodo-5-methyl-1H-indazole.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles due to its ability to solubilize a wide range of compounds and to observe the exchangeable N-H proton.[1][2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Calibrate the instrument using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

3. Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

2D NMR (optional but recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

B. Predicted ¹H NMR Spectral Data

Based on the analysis of related indazole derivatives, the following ¹H NMR spectrum is predicted for 6-iodo-5-methyl-1H-indazole in DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| N-H | ~13.0 | broad singlet | - | The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[2] |

| H-3 | ~8.1 | singlet | - | The H-3 proton is a characteristic singlet in the downfield region of the spectrum. |

| H-4 | ~7.8 | singlet | - | The position of H-4 is influenced by the adjacent methyl group and the overall electron distribution in the ring. |

| H-7 | ~7.9 | singlet | - | The H-7 proton is adjacent to the fused benzene ring and is expected to be a singlet. |

| C5-CH₃ | ~2.4 | singlet | - | The methyl protons will appear as a singlet in the typical aliphatic region. |

C. Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-3 | ~135 | The C-3 carbon is typically found in this region for indazole systems. |

| C-3a | ~122 | A quaternary carbon within the fused ring system. |

| C-4 | ~120 | Aromatic carbon. |

| C-5 | ~130 | The methyl-substituted carbon will be downfield compared to unsubstituted carbons. |

| C-6 | ~90 | The carbon bearing the iodine atom is expected to be significantly upfield due to the heavy atom effect. |

| C-7 | ~125 | Aromatic carbon. |

| C-7a | ~140 | A quaternary carbon adjacent to the nitrogen atom. |

| C5-CH₃ | ~20 | The methyl carbon will appear in the aliphatic region. |

D. Interpretation of NMR Spectra: A Deeper Dive

-

Chemical Shifts: The electron-withdrawing nature of the iodine atom and the electron-donating nature of the methyl group will influence the chemical shifts of the aromatic protons and carbons. The predicted values are based on additive effects observed in similar substituted aromatic systems.

-

Coupling Constants: The absence of significant proton-proton coupling for the aromatic protons (predicted as singlets) is a key feature to confirm the substitution pattern. In a COSY spectrum, no cross-peaks would be expected between H-3, H-4, and H-7.

-

HSQC Analysis: An HSQC experiment would be invaluable to definitively link each proton to its corresponding carbon, for example, confirming the correlation between the signal at ~2.4 ppm and the carbon at ~20 ppm.

Caption: A streamlined workflow for the NMR analysis of 6-iodo-5-methyl-1H-indazole.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. This technique is crucial for confirming that the desired product has been synthesized.

A. Experimental Protocol for MS Data Acquisition

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Ionization Method:

-

Electrospray ionization (ESI) is a soft ionization technique well-suited for indazole derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[2]

3. Mass Analyzer:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement.[3]

4. Data Acquisition:

-

Acquire the mass spectrum in positive ion mode. The expected mass-to-charge ratio (m/z) for the protonated molecule will be searched for.

B. Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Justification |

| Molecular Formula | C₈H₇IN₂ | |

| Monoisotopic Mass | 257.9654 g/mol | Calculated from the exact masses of the most abundant isotopes. |

| Expected [M+H]⁺ ion (High Resolution) | 258.9727 m/z | This is the value that would be observed in a high-resolution mass spectrum. |

| Expected Fragmentation | Loss of iodine (I•) | Fragmentation may lead to a peak at m/z 131, corresponding to the [M-I]⁺ fragment. |

C. Interpreting the Mass Spectrum

-

Molecular Ion Peak: The most critical piece of information is the presence of the protonated molecular ion at the predicted m/z. The high resolution of the measurement allows for the confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

-

Isotopic Pattern: While iodine is monoisotopic (¹²⁷I), the presence of ¹³C will result in a small M+1 peak with an intensity of approximately 8.8% relative to the molecular ion peak.

-

Fragmentation: In tandem MS (MS/MS) experiments, the fragmentation pattern can provide further structural information. The cleavage of the C-I bond is a likely fragmentation pathway.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-iodo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 6-iodo-5-methyl-1H-indazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization by NMR is paramount for unambiguous identification and further development. This document will delve into the predicted spectral features, the underlying principles governing these characteristics, a detailed experimental protocol for data acquisition, and the application of advanced 2D NMR techniques for complete structural elucidation.

The Structural Imperative: Why NMR for 6-iodo-5-methyl-1H-indazole?

The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds.[1][2] The precise substitution pattern on the bicyclic ring system is critical to its biological activity. In the case of 6-iodo-5-methyl-1H-indazole, the presence of three distinct substituents on the benzene ring and the tautomeric nature of the pyrazole ring necessitate a robust analytical technique for unequivocal structure confirmation. NMR spectroscopy, with its sensitivity to the local electronic environment of each nucleus, stands as the gold standard for this purpose.

The strategic placement of the electron-donating methyl group and the electron-withdrawing, heavy iodine atom creates a unique electronic landscape across the molecule. This, in turn, gives rise to a characteristic set of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, which, when correctly interpreted, provide a detailed molecular fingerprint.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of 6-iodo-5-methyl-1H-indazole is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the N-H proton of the indazole ring. The analysis is best performed in a deuterated polar aprotic solvent, such as DMSO-d₆, to ensure solubility and to observe the exchangeable N-H proton.[3][4]

Predicted Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | ~8.1 | s | - | The proton at position 3 is a singlet due to the absence of adjacent protons. Its downfield shift is characteristic of protons attached to the electron-deficient pyrazole ring of the indazole system. |

| H-4 | ~7.8 | s | - | The proton at position 4 is expected to be a singlet. The ortho-relationship to the electron-donating methyl group at C-5 would typically cause an upfield shift. However, the para-relationship to the electron-withdrawing iodine at C-6 and the overall aromatic system will result in a downfield shift. |

| H-7 | ~7.9 | s | - | The proton at position 7 is also predicted to be a singlet. It is ortho to the electron-withdrawing iodine atom, which will cause a significant downfield shift. |

| N1-H | >13.0 | br s | - | The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift in DMSO-d₆, a hydrogen-bond-accepting solvent.[3][4] |

| 5-CH₃ | ~2.4 | s | - | The methyl protons will appear as a singlet in the typical range for an aromatic methyl group. |

Causality Behind the Predicted Shifts:

-

Indazole Ring Protons: The protons on the indazole ring system are generally deshielded due to the aromatic ring current.[5]

-

Substituent Effects: The electronic nature of the substituents plays a crucial role. The methyl group at C-5 is electron-donating through hyperconjugation, which would tend to shield the ortho (H-4) and para protons. Conversely, the iodine atom at C-6 is electron-withdrawing via its inductive effect, leading to deshielding of the ortho (H-7) and para protons. The interplay of these effects results in the predicted chemical shifts.

-

Solvent Effects: The use of DMSO-d₆ is known to influence the chemical shifts of N-H protons significantly due to hydrogen bonding.[3][4]

Predicted ¹³C NMR Spectrum: The Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The predicted chemical shifts are influenced by hybridization, substitution, and aromaticity.

Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Prediction |

| C-3 | ~135 | The C-3 carbon, part of the pyrazole ring, is typically found in this region for indazole derivatives. |

| C-3a | ~122 | This is a quaternary carbon at the fusion of the two rings. |

| C-4 | ~128 | The chemical shift of C-4 is influenced by the adjacent methyl group and the overall aromatic system. |

| C-5 | ~132 | The C-5 carbon is directly attached to the methyl group, leading to a downfield shift. |

| C-6 | ~95 | The most upfield of the aromatic carbons, C-6 is directly bonded to the heavy iodine atom, which induces a significant upfield shift due to the "heavy atom effect".[6][7] |

| C-7 | ~120 | The C-7 carbon is ortho to the iodine atom. |

| C-7a | ~140 | This quaternary carbon is adjacent to the nitrogen atom of the pyrazole ring. |

| 5-CH₃ | ~20 | The methyl carbon will appear in the typical aliphatic region. |

Key Insights from the ¹³C Spectrum:

-

The Heavy Atom Effect: The most striking feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the carbon atom directly bonded to iodine (C-6). This is a well-documented phenomenon and serves as a key diagnostic marker for the position of the iodine substituent.[6][7]

-

Quaternary Carbons: The identification of the quaternary carbons (C-3a, C-5, and C-7a) can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of signals in a ¹H-¹³C HSQC experiment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

To obtain high-quality ¹H and ¹³C NMR spectra of 6-iodo-5-methyl-1H-indazole, the following experimental protocol is recommended:

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

A 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-iodo-5-methyl-1H-indazole into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): At least 2 seconds.

¹³C NMR Acquisition Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

While 1D NMR provides significant structural information, 2D NMR techniques are indispensable for confirming connectivity and providing definitive assignments.[8]

Heteronuclear Single Quantum Coherence (HSQC):

-

This experiment correlates directly bonded ¹H and ¹³C nuclei. It will definitively link the proton signals of H-3, H-4, H-7, and the methyl protons to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC):

-

HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.[9] This is crucial for establishing the connectivity across the entire molecule. Key expected correlations are illustrated in the diagram below.

Nuclear Overhauser Effect Spectroscopy (NOESY):

-

NOESY identifies protons that are close in space, providing through-space correlations.[10][11] This can be particularly useful to confirm the relative positions of the substituents. For instance, a NOE correlation between the methyl protons (5-CH₃) and H-4 would confirm their proximity.

Visualization of Key NMR Correlations

The following diagram, generated using Graphviz, illustrates the structure of 6-iodo-5-methyl-1H-indazole and highlights some of the key expected HMBC correlations that would be used to confirm the structure.

Caption: Key HMBC correlations for 6-iodo-5-methyl-1H-indazole.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, provides an irrefutable method for the structural elucidation of 6-iodo-5-methyl-1H-indazole. The predicted spectral data, based on established principles and comparative analysis, serve as a robust template for researchers working with this and related indazole derivatives. The detailed experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural assignment. This guide, therefore, equips scientists in the pharmaceutical and chemical industries with the necessary knowledge to confidently characterize this important heterocyclic compound.

References

-

Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

-

Pérez-Medina, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5971–5984. [Link]

-

Pérez-Medina, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

-

PubChem. (n.d.). 6-iodo-1H-indazole. [Link]

-

ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. [Link]

-

NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. (n.d.). Indazole C-3 substituent effects. [Link]

-

(n.d.). 0 3 Nuclear Magnetic Resonance Spectroscopy. III. Iodobenzene and Methyliodobenzenes. [Link]

-

NIH. (2017). Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. National Institutes of Health. [Link]

-

PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

-

ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

-

NIH. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health. [Link]

-

PubMed. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. [Link]

-

(n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

(2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

PubMed. (n.d.). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. [Link]

-

ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. [Link]

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

NIH. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of 6-iodo-5-methyl-1H-indazole

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-iodo-5-methyl-1H-indazole, a molecule of significant interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal factors behind experimental choices, ensuring a robust and validated approach to structural elucidation and characterization.

Introduction: The Analytical Imperative

6-iodo-5-methyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core, a methyl group, and an iodine atom. This specific substitution pattern makes it a valuable building block in medicinal chemistry. Accurate characterization of this molecule is paramount, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. It offers unparalleled sensitivity and specificity for determining molecular weight, confirming elemental composition, and elucidating molecular structure through controlled fragmentation. This guide details the strategic application of modern mass spectrometry techniques to unambiguously characterize 6-iodo-5-methyl-1H-indazole.

Chapter 1: Foundational Molecular Properties for Mass Spectrometry

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's fundamental properties. For 6-iodo-5-methyl-1H-indazole, these properties dictate the expected observations in the mass spectrum.

Chemical Structure and Molecular Formula

The structure consists of a bicyclic indazole ring system with a methyl group at position 5 and an iodine atom at position 6. This arrangement directly influences its chemical reactivity and fragmentation behavior.

-

Chemical Formula: C₈H₇IN₂

Exact Mass and Isotopic Distribution

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by measuring its exact mass with high precision.[1][2][3] The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion.[4][5][6]

| Property | Value | Rationale & Implication |

| Molecular Formula | C₈H₇IN₂ | Defines the elemental composition. |

| Nominal Mass | 258 Da | Calculated using integer masses of the most abundant isotopes. Useful for low-resolution MS. |

| Monoisotopic Mass | 257.9654 Da | The exact mass of the molecule calculated using the most abundant isotopes of each element. This is the target mass for HRMS analysis. |

| Key Isotope | ¹²⁷I | Iodine has only one stable, naturally occurring isotope, simplifying the molecular ion cluster.[4][5] This means there will not be a characteristic M+2 peak as seen with chlorine or bromine.[7][8] |

Chapter 2: Strategic Selection of Ionization Techniques

The choice of ionization source is critical as it governs the type and quality of data obtained. The goal is to efficiently generate gas-phase ions of the analyte with minimal unintended degradation. For 6-iodo-5-methyl-1H-indazole, several techniques are viable, each with distinct advantages.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly effective for polar molecules and those that can be readily protonated or deprotonated in solution.[9][10][11] Given the presence of two nitrogen atoms in the indazole ring, 6-iodo-5-methyl-1H-indazole is a prime candidate for positive-ion ESI, where it will likely be observed as the protonated molecule, [M+H]⁺.

-

Causality: The nitrogen atoms in the indazole ring are basic and can readily accept a proton from the acidic mobile phase, making ESI a highly efficient ionization method for this class of compounds.[12]

-

Expert Insight: ESI is the preferred method when coupling liquid chromatography to the mass spectrometer (LC-MS), as it provides a gentle ionization process that typically preserves the molecular ion, which is crucial for subsequent fragmentation studies.[9]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique suitable for compounds with moderate polarity and good thermal stability.[13][14][15] It operates by creating reagent ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions.

-

Causality: If the compound exhibits limited solubility in typical ESI solvents or is less polar, APCI can be a more robust option.[14][16]

-

Expert Insight: APCI is generally less susceptible to matrix effects than ESI and can be a valuable alternative for analyzing complex mixtures.

Electron Ionization (EI)

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[17][18][19] This method is typically used with gas chromatography (GC-MS).

-

Causality: The high energy (typically 70 eV) used in EI imparts significant internal energy to the molecule, causing it to fragment in a reproducible manner.[20] This fragmentation pattern serves as a molecular fingerprint.

-

Expert Insight: While EI provides rich structural information, the molecular ion may be weak or absent for some compounds.[21] Therefore, it is often used in conjunction with a soft ionization technique to confirm the molecular weight.

Chapter 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Confirming the elemental composition is a critical step in structural elucidation. HRMS provides the necessary mass accuracy to distinguish the target compound from other potential isobaric interferences.[22][23]

Experimental Protocol for HRMS Analysis

-

Sample Preparation: Dissolve a small amount of 6-iodo-5-methyl-1H-indazole in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI) to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

-

Ionization: Use positive-ion ESI.

-

Data Acquisition: Acquire the mass spectrum in full-scan mode over a relevant m/z range (e.g., m/z 100-500).

-

Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical exact mass.

Expected Results and Interpretation

| Ion | Theoretical Exact Mass (m/z) | Expected Mass Accuracy |

| [C₈H₇IN₂ + H]⁺ | 258.9732 | < 5 ppm |

A measured mass within 5 parts-per-million (ppm) of the theoretical mass provides high confidence in the assigned elemental composition of C₈H₈IN₂⁺.

Chapter 4: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.[24][25][26] This process provides connectivity information within the molecule.

The MS/MS Workflow

The general workflow for MS/MS involves isolating the precursor ion (in this case, the protonated molecule at m/z 258.9732), subjecting it to collision-induced dissociation (CID), and then mass-analyzing the resulting fragment ions.[26]

Caption: General workflow for a tandem mass spectrometry (MS/MS) experiment.

Predicted Fragmentation Pathways

The fragmentation of the 6-iodo-5-methyl-1H-indazole molecular ion is expected to proceed through several key pathways, driven by the stability of the indazole ring and the nature of the substituents.

-

Loss of Iodine: A prominent fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•).[27]

-

Loss of Methyl Group: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (CH₃•).

-

Ring Cleavage: The indazole ring itself can undergo fragmentation, although this typically requires higher collision energies.

Caption: Predicted major fragmentation pathways for protonated 6-iodo-5-methyl-1H-indazole.

Chapter 5: Data Interpretation and Troubleshooting

Interpreting the Full Scan Spectrum

In the full scan MS spectrum acquired using a soft ionization technique like ESI, the most abundant ion should be the protonated molecule [M+H]⁺ at m/z 258.9732. The absence of an M+2 peak confirms the presence of a monoisotopic halogen like iodine.[6]

Interpreting the MS/MS Spectrum

The MS/MS spectrum will provide structural confirmation. Key fragments to look for include:

-

A peak at m/z 132.07, corresponding to the loss of an iodine radical.

-

A peak at m/z 126.90, corresponding to the iodine cation itself.[27]

-

A less intense peak at m/z 243.95, corresponding to the loss of a methyl radical.

Common Pitfalls and Self-Validation

-

In-source Fragmentation: If the source conditions are too harsh, fragmentation can occur before MS1 isolation. This can be identified by the presence of fragment ions in the full scan spectrum. To mitigate this, reduce the source voltage or temperature.

-

Adduct Formation: In ESI, it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). These can be confirmed by their characteristic mass differences from the [M+H]⁺ ion (+22 Da for sodium, +38 Da for potassium). Using high-purity solvents and glassware can minimize these adducts.

-

Protocol Validation: A robust protocol should always include a blank injection to ensure the system is clean and a standard injection to confirm instrument performance and calibration.

Conclusion

The mass spectrometric analysis of 6-iodo-5-methyl-1H-indazole is a multi-faceted process that requires careful consideration of the molecule's properties to select the appropriate analytical strategy. By combining high-resolution mass spectrometry for elemental composition confirmation with tandem mass spectrometry for structural elucidation, researchers can achieve an unambiguous characterization of this important molecule. This guide provides the foundational knowledge and practical insights necessary to develop and execute a scientifically sound, self-validating analytical workflow.

References

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Tandem mass spectrometry. Wikipedia. [Link]

-

Electron ionization. Wikipedia. [Link]

-

High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]

-

Natural Abundance Atomic Isotopes. Intro to Mass Spectrometry. [Link]

-

5-Iodo-1-methyl-1H-indazole | CAS 1072433-59-0. AMERICAN ELEMENTS. [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]

-

Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]

-

Atmospheric-pressure chemical ionization. Wikipedia. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Structural Elucidation. Rosalind Franklin Institute. [Link]

-

Iodine isotopic speciation mass spectra obtained by LDI-MS analysis of... ResearchGate. [Link]

-

Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. TOFWERK. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. [Link]

-

High-Resolution Native Mass Spectrometry. Chemical Reviews. [Link]

-

Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. PMC. [Link]

-

6-iodo-1H-indazole. PubChem. [Link]

-

Isotopes of iodine. Wikipedia. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

-

4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

-

Elemental Composition determination based on MS. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

6-iodo (1H)indazole. ChemBK. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]

-

GCMS Section 6.5. Whitman People. [Link]

-

High Resolution Tandem Mass Spectrometry for Structural Biochemistry. ResearchGate. [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]

-

mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. doc brown. [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

Electron Ionization. School of Chemical Sciences - University of Illinois. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. ACS Publications. [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]

-

Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

5-Iodo-1H-indazole. PubChem. [Link]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. measurlabs.com [measurlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Isotopes of iodine - Wikipedia [en.wikipedia.org]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 14. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 15. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 16. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

- 18. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 19. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 25. Structural Elucidation - RFI [rfi.ac.uk]

- 26. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 27. GCMS Section 6.5 [people.whitman.edu]

An In-depth Technical Guide to 6-Iodo-5-methyl-1H-indazole (CAS Number: 1082040-11-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 6-Iodo-5-methyl-1H-indazole, a key heterocyclic building block in contemporary medicinal chemistry. With the CAS number 1082040-11-6, this compound has garnered significant attention as a crucial intermediate in the synthesis of potent kinase inhibitors, most notably the FDA-approved drug Axitinib. This document delineates its physicochemical properties, provides detailed synthetic protocols, and outlines robust analytical methodologies for its characterization. Furthermore, it explores the broader context of its application in drug discovery, focusing on the structure-activity relationships of the indazole scaffold and its role in the development of targeted cancer therapies.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[2] The scaffold's ability to act as a bioisostere for other key motifs, such as indoles and adenines, has made it a cornerstone in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern oncology research.

6-Iodo-5-methyl-1H-indazole emerges as a strategically functionalized derivative, primed for further chemical elaboration. The presence of the iodo group at the 6-position provides a reactive handle for cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of diverse substituents to explore and optimize biological activity. The methyl group at the 5-position can influence the compound's lipophilicity and steric interactions with target proteins. Its most prominent role to date is as a key intermediate in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[3]

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of 6-Iodo-5-methyl-1H-indazole is essential for its effective use in synthesis and for predicting its behavior in biological systems.

General Properties

| Property | Value | Source(s) |

| CAS Number | 1082040-11-6 | N/A |

| Molecular Formula | C8H7IN2 | [4] |

| Molecular Weight | 258.06 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 207.0 to 211.0 °C | [6][7] |

| Boiling Point (Predicted) | 358.2 ± 15.0 °C | [6][7] |

| Density (Predicted) | 2.082 ± 0.06 g/cm³ | [6][7] |

| Solubility | Sparingly soluble in water. Slightly soluble in DMSO and Methanol. | [5][6][7] |

| pKa (Predicted) | 12.96 ± 0.40 | [6] |

Structural Elucidation

The structural integrity of 6-Iodo-5-methyl-1H-indazole is paramount for its successful application. A combination of spectroscopic techniques is employed for its unambiguous identification and characterization.

While a publicly available, fully assigned NMR spectrum for 6-Iodo-5-methyl-1H-indazole is not readily found in the literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of similar indazole derivatives.[8] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 6-Iodo-5-methyl-1H-indazole. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C8H7IN2. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include N-H stretching for the indazole ring and C-H stretching for the aromatic and methyl groups.

Synthesis and Purification

The synthesis of 6-Iodo-5-methyl-1H-indazole is a critical step in the production of Axitinib and other related kinase inhibitors. Several synthetic routes have been reported, primarily in the patent literature.

Synthetic Workflow Diagram

Caption: Synthetic routes to 6-Iodo-5-methyl-1H-indazole.

Detailed Synthetic Protocol (Example from Patent Literature)

The following protocol is an example of a common synthetic approach.[9]

Step-by-step Methodology:

-

Reaction Setup: To a solution of 6-bromo-1H-indazole in a suitable solvent such as 1,4-dioxane, add potassium iodide.

-

Catalyst Addition: Add a catalytic amount of cuprous iodide (CuI) and a ligand such as N,N'-dimethylethylenediamine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable analytical technique like TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove insoluble salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield pure 6-Iodo-5-methyl-1H-indazole.

Causality behind Experimental Choices:

-

Solvent: 1,4-Dioxane is often chosen for its high boiling point, which allows for reactions to be conducted at elevated temperatures, and its ability to dissolve both the organic substrate and the inorganic reagents.

-

Catalyst System: The use of a copper(I) catalyst in combination with a diamine ligand facilitates the halogen exchange reaction (Finkelstein reaction) between the aryl bromide and potassium iodide. The ligand helps to stabilize the copper catalyst and increase its reactivity.

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and identity of 6-Iodo-5-methyl-1H-indazole, particularly when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 6-Iodo-5-methyl-1H-indazole and for monitoring reaction progress.

Typical HPLC Method Parameters:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Detection: UV detection at a wavelength where the indazole chromophore absorbs strongly (e.g., around 254 nm).

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

Self-Validating System: A robust HPLC method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines. This ensures that the method is reliable for its intended purpose.

Workflow for Analytical Characterization

Caption: A typical workflow for the analytical characterization of 6-Iodo-5-methyl-1H-indazole.

Role in Drug Discovery and Development

The primary application of 6-Iodo-5-methyl-1H-indazole is as a key building block in the synthesis of kinase inhibitors.

Synthesis of Axitinib

In the synthesis of Axitinib, the iodo group of 6-Iodo-5-methyl-1H-indazole serves as a crucial handle for a Suzuki coupling reaction. This reaction introduces the substituted pyrazole moiety, which is essential for the drug's potent inhibitory activity against VEGFRs.[10]

Signaling Pathway Targeted by Axitinib:

Caption: Simplified diagram of the VEGF signaling pathway and the inhibitory action of Axitinib.

Broader Potential in Kinase Inhibitor Discovery

The versatility of the 6-Iodo-5-methyl-1H-indazole scaffold extends beyond Axitinib. The iodo group allows for the introduction of a wide array of substituents through various cross-coupling reactions, enabling the exploration of structure-activity relationships for other kinase targets.[2] This makes it a valuable tool for medicinal chemists in the design and synthesis of novel kinase inhibitors for a range of therapeutic indications.

Conclusion

6-Iodo-5-methyl-1H-indazole (CAS 1082040-11-6) is a compound of significant interest to the pharmaceutical and drug discovery sectors. Its well-defined physicochemical properties, established synthetic routes, and crucial role as a synthetic intermediate for potent kinase inhibitors like Axitinib underscore its importance. This technical guide provides a comprehensive overview of its characterization, synthesis, and application, serving as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. The continued exploration of the indazole scaffold, facilitated by versatile building blocks like 6-Iodo-5-methyl-1H-indazole, holds great promise for the discovery of new and effective targeted therapies.

References

-

ChemicalBook. 6-Iodo-1H-indazole | 261953-36-0. Available from: [Link]

- Patsnap. Synthesis method of 6-iodine-1H-indazole.

-

PubChem. 6-iodo-1H-indazole. Available from: [Link]

-

Geson Biotechnology Co., Ltd. Cas 886230-75-7,Axitinib Intermediates,6-Iodo-1H-Indazole Manufacturers and Suppliers in China. Available from: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6523-6536. Available from: [Link]

- Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of ....

-

Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2673. Available from: [Link]

-

Hu, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 726. Available from: [Link]

- Google Patents. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949-15959. Available from: [Link]

-

American Elements. 5-Iodo-1-methyl-1H-indazole. Available from: [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Cas 886230-75-7,Axitinib Intermediates,6-Iodo-1H-Indazole Manufacturers and Suppliers in China [dingminpharma.com]

- 4. americanelements.com [americanelements.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 7. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 10. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Guide to the Solubility of 6-iodo-5-methyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Waters of a Novel API's Solubility

Therefore, this document takes a field-proven, practical approach. It is designed not as a simple data sheet, but as a comprehensive technical guide that empowers the researcher to:

-

Understand the theoretical underpinnings that govern the solubility of this specific molecular scaffold.

-

Employ robust experimental methodologies to determine its solubility with precision.

-

Leverage predictive models to estimate solubility when experimental data is unavailable.

-

Contextualize expected solubility behavior by examining structurally related compounds.

This guide is structured to provide a self-validating system of inquiry, grounding theoretical knowledge in actionable experimental protocols and predictive insights.

The Molecular Profile of 6-iodo-5-methyl-1H-indazole: A Structural Rationale for Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. Let us dissect the key features of 6-iodo-5-methyl-1H-indazole and their implications for its interaction with organic solvents.

-

The Indazole Core: This bicyclic aromatic system, consisting of a fused benzene and pyrazole ring, is the foundational scaffold. The presence of two nitrogen atoms in the pyrazole ring introduces polarity and the capacity for hydrogen bonding. Indazole is an amphoteric molecule, capable of being protonated or deprotonated[1]. This characteristic is crucial for its solubility in protic versus aprotic solvents.

-

The Iodo Group (C6): The iodine atom at the 6th position is a large, polarizable halogen. Its presence significantly increases the molecular weight and van der Waals forces. While iodine is an electron-withdrawing group, its impact on the overall polarity of the molecule is complex.

-

The Methyl Group (C5): The methyl group at the 5th position is a small, nonpolar, electron-donating group. It can slightly increase the lipophilicity of the molecule, potentially favoring solubility in less polar organic solvents.

-

The N-H Group (1H): The proton on one of the nitrogen atoms of the pyrazole ring is a key feature. This N-H group can act as a hydrogen bond donor, which is a critical interaction for solubility in protic solvents like alcohols.

Inference: The structure of 6-iodo-5-methyl-1H-indazole suggests a molecule with moderate polarity. It possesses both hydrogen bond donor (N-H) and acceptor (the lone pair on the second nitrogen) capabilities. Therefore, its solubility will be highly dependent on the specific nature of the organic solvent, particularly its polarity and hydrogen bonding capacity.

Theoretical Framework: Predicting Solubility in Organic Solvents

In the absence of experimental data, we can turn to theoretical models to predict the solubility of 6-iodo-5-methyl-1H-indazole. The "like dissolves like" principle is a foundational concept, but for a nuanced understanding, we must consider several solvent properties.

Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a high dielectric constant and can act as both hydrogen bond donors and acceptors. Due to the N-H group in 6-iodo-5-methyl-1H-indazole, we can anticipate favorable interactions and thus, likely some degree of solubility in these solvents. For the related compound, 6-iodo-1H-indazole, it is noted to be slightly soluble in methanol[2].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a high dielectric constant but lack a hydrogen bond donating capability. Dimethyl sulfoxide (DMSO) is a particularly good solvent for many polar organic molecules. The unmethylated analogue, 6-iodo-1H-indazole, is reported to have slight solubility in DMSO[2]. We can hypothesize a similar or slightly improved solubility for the methylated target molecule due to the added methyl group's potential for favorable van der Waals interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and primarily interact through weaker van der Waals forces. Given the polar nature of the indazole ring and the iodo group, the solubility of 6-iodo-5-methyl-1H-indazole in these solvents is expected to be low.

The General Solubility Equation (GSE)

A more quantitative prediction can be made using the General Solubility Equation (GSE), developed by Yalkowsky and others. The GSE relates the aqueous solubility of a compound to its octanol-water partition coefficient (logP) and its melting point (MP)[3]. While originally for aqueous solubility, the principles can be extended to understand solubility in organic solvents.

LogS = 0.8 - logP - 0.01(MP - 25)

-

logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule. A higher logP suggests greater solubility in nonpolar solvents and lower solubility in water. For 6-iodo-5-methyl-1H-indazole, the presence of the iodo and methyl groups would suggest a higher logP compared to unsubstituted indazole.

-

Melting Point (MP): The melting point is an indicator of the strength of the crystal lattice energy. A higher melting point suggests stronger intermolecular forces in the solid state, which must be overcome for dissolution to occur, thus leading to lower solubility. The melting point of the related 6-iodo-1H-indazole is reported to be between 207-211°C[2].

While we lack the specific logP and melting point for 6-iodo-5-methyl-1H-indazole, this equation highlights the key physicochemical parameters that a researcher would need to determine to predict its solubility.

Experimental Determination of Solubility: A Practical Protocol

The most reliable way to determine the solubility of 6-iodo-5-methyl-1H-indazole is through experimentation. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility[4].

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a robust procedure for determining the equilibrium solubility of 6-iodo-5-methyl-1H-indazole in a given organic solvent.

Objective: To determine the saturation concentration of 6-iodo-5-methyl-1H-indazole in a specific organic solvent at a controlled temperature.

Materials:

-

6-iodo-5-methyl-1H-indazole (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, ethyl acetate)

-

Calibrated analytical balance

-

Vials with screw caps

-

Mechanical shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-iodo-5-methyl-1H-indazole to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). The temperature should be controlled and monitored throughout the experiment[4].

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau[5].

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE). This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Carefully take a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 6-iodo-5-methyl-1H-indazole. A stability-indicating analytical method is crucial to ensure the compound has not degraded during the experiment[5].

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 3. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 4. who.int [who.int]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Comprehensive Technical Guide to the Biological Activity of Substituted 1H-Indazole Derivatives

Introduction: The 1H-Indazole Scaffold - A Privileged Core in Modern Drug Discovery

The 1H-indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This versatility has led to the development of numerous indazole-containing compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Several indazole-based drugs have successfully reached the market, such as the anticancer kinase inhibitor Pazopanib and the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, validating the therapeutic potential of this molecular core.[1]

This guide provides an in-depth exploration of the major biological activities of substituted 1H-indazole derivatives. It is designed for researchers and drug development professionals, offering not only a summary of activities but also a deeper look into the underlying mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols used for their evaluation. We will delve into the causality behind experimental design, emphasizing the principles of self-validating assays to ensure scientific integrity.

Anticancer Activity: Targeting the Engines of Malignancy

The application of 1H-indazole derivatives in oncology is one of the most extensively researched areas.[5] These compounds have been shown to disrupt cancer cell proliferation, survival, and metastasis through various mechanisms, most notably via the inhibition of protein kinases and the induction of apoptosis.[6]

Key Mechanistic Insights

A. Protein Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. The 1H-indazole scaffold is an effective "hinge-binding" fragment, capable of occupying the ATP-binding pocket of numerous kinases, thereby blocking their downstream signaling.[6] Marketed drugs like Pazopanib and Axitinib are multi-kinase inhibitors that target receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis.[3][6] Other derivatives show high potency against targets like Fibroblast Growth Factor Receptors (FGFRs) and Anaplastic Lymphoma Kinase (ALK).[1][3]

B. Induction of Apoptosis via the p53/MDM2 Pathway: Beyond kinase inhibition, some indazole derivatives can directly trigger programmed cell death (apoptosis). One studied mechanism involves the inhibition of the p53/MDM2 interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By blocking this interaction, indazole compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[7]

Structure-Activity Relationship (SAR) Highlights: Anticancer Agents

The substitution pattern on the 1H-indazole ring is critical for anticancer potency. The nature and position of substituents dictate target specificity and overall efficacy.

| Compound Class/Example | Key Substitutions | Target(s) | Reported Activity (IC₅₀) | Reference |

| Pazopanib | N1-methyl, C3-sulfonamide derivative | Multi-kinase | VEGFR-2: 30 nM | [1] |

| Entrectinib | C3-amide linked to a piperazine moiety | ALK | 12 nM | [1] |

| Niraparib | N1-piperidine, C3-phenyl derivative | PARP1/PARP2 | PARP-1: 3.8 nM | [3] |

| Compound 6o (Wang et al.) | 1H-indazole-3-amine with piperazine & acetamide | K562 cells | 5.15 µM | [7] |

| Compound 9f (Discovery Study) | N-(4-fluorobenzyl) at C6-amine | HCT116 cells | 14.3 µM | [8] |

Core Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a foundational, high-throughput method for assessing a compound's ability to reduce cell viability, which is often correlated with cytotoxicity or anti-proliferative effects.

Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its reliability and basis in cellular function. It measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan indicates reduced cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

-

Compound Treatment: Prepare serial dilutions of the test 1H-indazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

-

Control Setup (Self-Validation):

-

Negative Control: Wells containing cells treated with vehicle only (e.g., 0.1% DMSO in medium). This establishes the baseline for 100% cell viability.

-

Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., 5-Fluorouracil or Doxorubicin). This validates that the assay system can detect a cytotoxic effect.

-

Blank Control: Wells containing medium but no cells. This is used to subtract the background absorbance from the culture medium.

-

-

Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

-

Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Anti-inflammatory Activity: Quelling Pathological Inflammation

Chronic inflammation is a hallmark of numerous diseases. The 1H-indazole scaffold is present in established anti-inflammatory drugs like Benzydamine, and novel derivatives continue to be explored for their potential to modulate inflammatory pathways.[1]

Mechanistic Insights

Substituted 1H-indazoles can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade. Targets include 5-lipoxygenase (5-LOX), an enzyme responsible for producing pro-inflammatory leukotrienes, and the Toll-like receptor 4 (TLR4) complex, which plays a critical role in the innate immune response to pathogens and tissue damage.[2]

Core Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and highly reproducible animal model used to evaluate the acute anti-inflammatory activity of novel compounds.

Causality & Rationale: Carrageenan, a polysaccharide, is used as a phlogistic agent (an irritant that causes inflammation). When injected into a rodent's paw, it induces a biphasic inflammatory response characterized by fluid accumulation (edema), redness, and pain. This model effectively mimics the cardinal signs of acute inflammation. A test compound's ability to reduce the swelling (edema) compared to a control group is a direct measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Sprague Dawley rats or Swiss albino mice. Allow them to acclimate to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group).

-

Toxic/Negative Control Group: Receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Etoricoxib or Indomethacin at 10 mg/kg).[9]

-

Test Groups: Receive the 1H-indazole derivative at various doses (e.g., 10, 20, 30 mg/kg), administered orally or intraperitoneally.[9]

-

-

Baseline Measurement: One hour after compound administration, measure the initial volume of each rat's right hind paw using a plethysmometer. This is the 0-hour reading.

-

Induction of Inflammation: Immediately after the baseline measurement, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the same paw.

-

Data Acquisition: Measure the paw volume again at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the negative control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Statistically analyze the results (e.g., using ANOVA) to determine significance. A significant reduction in paw volume indicates anti-inflammatory activity.

-

Antimicrobial Activity: Combating Microbial Threats

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. 1H-indazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][10]

Mechanistic Insights

The antimicrobial action of some indazoles involves the inhibition of essential microbial enzymes. For instance, certain derivatives have been shown to inhibit lanosterol-14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a critical component of fungal cell membranes.[2]

Structure-Activity Relationship (SAR) Highlights: Antimicrobial Agents

| Compound Class/Example | Key Substitutions | Target Organism(s) | Reported Activity | Reference |

| N-phenylbenzo[g]indazole (73) | Halogen-substituted | S. aureus, A. niger | Dual antibacterial/antifungal | [2] |

| 3-methyl-1H-indazole (66) | Methyl at C3 | B. subtilis, E. coli | Zone of Inhibition: 22mm, 46mm | [2] |

| N-methyl-3-aryl indazoles | Varied aryl groups at C3, methyl at N1 | E. coli, C. albicans | Some compounds showed excellent activity | [10] |

Core Experimental Protocol: In Vitro Agar Well Diffusion Method

This is a widely used preliminary method to screen for the antimicrobial activity of new compounds.

Causality & Rationale: This technique is based on the principle that a test compound will diffuse from a point source (a well cut into the agar) through a solid medium that has been uniformly seeded with a microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the compound's antimicrobial potency and its diffusion properties in the agar.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) adjusted to a 0.5 McFarland turbidity standard. Spread the inoculum evenly over the surface of the agar plates.

-

Well Preparation: Use a sterile cork borer to cut uniform wells (e.g., 6 mm in diameter) into the agar.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test 1H-indazole derivative (dissolved in a solvent like DMSO) at a specific concentration into the wells.

-

Control Setup (Self-Validation):

-

Negative Control: A well containing only the solvent (DMSO). This ensures the solvent itself does not have antimicrobial activity.

-

Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). This validates the susceptibility of the test organism and the assay conditions.

-

-